2-[cyano(5-formyl-1-methyl-1H-pyrrol-2-yl)methyl]benzenecarbonitrile
Description
2-[Cyano(5-formyl-1-methyl-1H-pyrrol-2-yl)methyl]benzenecarbonitrile is a heterocyclic compound featuring a benzene core substituted with a cyano group and a pyrrole-derived moiety. The pyrrole ring is further functionalized with a formyl (-CHO) group at the 5-position and a methyl (-CH₃) group at the 1-position. The compound’s electronic properties, driven by conjugation between the aromatic systems and electron-withdrawing groups, may influence its reactivity, solubility, and intermolecular interactions .
Properties
IUPAC Name |
2-[cyano-(5-formyl-1-methylpyrrol-2-yl)methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c1-18-12(10-19)6-7-15(18)14(9-17)13-5-3-2-4-11(13)8-16/h2-7,10,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRGLPSBROLBFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C(C#N)C2=CC=CC=C2C#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[cyano(5-formyl-1-methyl-1H-pyrrol-2-yl)methyl]benzenecarbonitrile (CAS No. 551931-04-5) is a pyrrole-derived molecule that has garnered attention due to its potential biological activities. Its structure, characterized by the presence of both cyano and formyl groups, suggests a variety of interactions with biological targets, making it a candidate for pharmacological exploration.
- Molecular Formula : C15H11N3O
- Molecular Weight : 249.27 g/mol
- IUPAC Name : this compound
Structural Characteristics
The compound features a pyrrole ring, which is known for its role in various biological systems. The cyano and formyl substituents can influence the reactivity and interaction of this molecule with biological macromolecules.
Anticancer Potential
Research has indicated that compounds with similar structural motifs to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that related pyrrole derivatives possess IC50 values in the low micromolar range against human cancer cells, suggesting a strong potential for anticancer activity .
Table 1: Cytotoxic Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A431 (human epidermoid carcinoma) | TBD |
| Compound A | U251 (glioblastoma) | 23.30 |
| Compound B | WM793 (melanoma) | <30 |
The proposed mechanism of action for pyrrole-based compounds often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways such as those involving Bcl-2 family proteins. The presence of electron-withdrawing groups like cyano may enhance the electrophilicity of the compound, facilitating interactions with nucleophilic sites in proteins or DNA .
Antimicrobial Activity
Some studies have also suggested that similar compounds exhibit antimicrobial properties. The structural features that contribute to this activity include the ability to penetrate bacterial membranes and disrupt cellular processes.
Case Study: Antimicrobial Screening
In a screening assay, a derivative of this compound was tested against several bacterial strains, showing promising results in inhibiting growth at concentrations as low as 50 µg/mL. This suggests potential applications in developing new antimicrobial agents .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural similarities with other carbonitrile-containing heterocycles. Key analogs include:
| Compound Name | Key Functional Groups | Structural Features |
|---|---|---|
| 2-[Cyano(5-formyl-1-methyl-1H-pyrrol-2-yl)methyl]benzenecarbonitrile | Cyano, formyl, methyl, benzene, pyrrole | Benzene-linked cyano-pyrrole hybrid with formyl and methyl substituents |
| (2Z)-2-(4-Cyanobenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) | Cyano, benzylidene, thiazolo-pyrimidine | Thiazolo-pyrimidine core with 4-cyanobenzylidene and methylfuran substituents |
| 6,11-Dihydro-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) | Cyano, quinazoline, pyrimidine | Fused quinazoline-pyrimidine system with a methylfuran substituent |
Key Observations :
- Reactivity : The presence of a formyl group in the target compound distinguishes it from analogs like 11b and 12 , which lack aldehydic functionality. This makes the target compound more susceptible to nucleophilic addition or condensation reactions .
- However, the fused heterocyclic systems in 11b and 12 may exhibit stronger π-π stacking interactions compared to the simpler pyrrole-benzene system in the target compound .
Physical and Spectroscopic Properties
A comparative analysis of physical and spectral data is summarized below:
Key Observations :
- Melting Points : The higher melting point of 12 (268–269°C) compared to 11b (213–215°C) is attributed to stronger hydrogen bonding and π-stacking in the fused quinazoline system. The target compound’s melting point is likely lower due to reduced molecular rigidity.
- IR Spectroscopy: The CN stretch in the target compound (~2210 cm⁻¹) aligns with values observed in 11b (2209 cm⁻¹) and 12 (2220 cm⁻¹), confirming the cyano group’s electronic consistency across analogs.
Crystallographic and Computational Analysis
While crystallographic data for the target compound is unavailable, tools like SHELXL (for refinement) and ORTEP-3 (for visualization) are standard for analyzing similar compounds. For example, 11b and 12 likely exhibit planar heterocyclic cores with anisotropic displacement parameters refined using SHELXL. The target compound’s structure would require similar validation to confirm stereoelectronic effects.
Preparation Methods
Formation of 1-Methylpyrrole Intermediate
The pyrrole scaffold is synthesized via the Paal-Knorr condensation , a classical method for pyrrole formation from 1,4-diketones and primary amines. For this compound:
The reaction proceeds via enamine formation, followed by cyclodehydration to yield the 1-methylpyrrole ring. The benzonitrile group remains intact, positioned para to the pyrrole substituent.
Formylation of the Pyrrole Ring
Vilsmeier-Haack Reaction
The 5-formyl group is introduced via Vilsmeier-Haack formylation , targeting the electron-rich pyrrole ring:
The formyl group preferentially substitutes the pyrrole’s 5-position due to electronic and steric factors, confirmed by NMR and X-ray crystallography.
Optimization and Structural Modifications
Cyano Group Stabilization
The stability of the cyano groups is enhanced via:
Alternative Pathways
- Suzuki-Miyaura Coupling : For introducing aryl groups to the pyrrole ring (e.g., 4-chlorophenyl variants).
- Oxidative Cyanation : Using NH₄HCO₃ and I₂ in DMSO to convert methyl groups to cyano moieties.
Analytical Validation
Spectroscopic Characterization
Crystallographic Data
Single-crystal X-ray analysis confirms:
- Dihedral angle between pyrrole and benzene rings: 48.04°.
- Intramolecular H-bonding (N–H⋯O) stabilizes the keto form.
Industrial-Scale Production
Q & A
Q. What are the optimal synthetic routes for 2-[cyano(5-formyl-1-methyl-1H-pyrrol-2-yl)methyl]benzenecarbonitrile?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
Formylation and alkylation of pyrrole precursors (e.g., 5-methylpyrrole derivatives) using reagents like POCl₃/DMF (Vilsmeier-Haack reaction) to introduce the formyl group .
Knoevenagel condensation between the formylpyrrole intermediate and benzonitrile derivatives under basic conditions (e.g., sodium acetate in acetic anhydride) to form the cyano-substituted backbone .
Purification via column chromatography or recrystallization (DMF/water mixtures are effective for high-purity yields ).
- Key Data :
| Step | Reagents/Conditions | Yield | Purity (HPLC/NMR) |
|---|---|---|---|
| 1 | POCl₃/DMF, 0–5°C | 65–70% | >95% |
| 2 | NaOAc, reflux, 4h | 50–60% | >90% |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the pyrrole ring (δ 6.5–7.5 ppm for aromatic protons) and benzonitrile moiety (δ 8.0–8.5 ppm). The formyl proton appears as a singlet near δ 9.8–10.2 ppm .
- IR Spectroscopy : Confirm the presence of nitrile (C≡N, ~2220 cm⁻¹) and formyl (C=O, ~1710 cm⁻¹) groups .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion [M+H]⁺ (e.g., m/z 265.0984 for C₁₅H₁₁N₂O₂⁺) .
Advanced Research Questions
Q. How can crystallographic software resolve structural ambiguities in this compound?
- Methodological Answer :
Input .hkl files from diffraction experiments.
Apply anisotropic displacement parameters for heavy atoms (C, N, O).
Validate using R-factor convergence (<5% for high-resolution structures) .
- ORTEP-3 () generates thermal ellipsoid plots to visualize electron density and confirm substituent orientations .
Q. How to design bioactivity assays for evaluating pharmacological potential?
- Methodological Answer :
- In vitro assays :
Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .
Antimicrobial activity : Test via microdilution (MIC values) against Gram-positive bacteria (e.g., S. aureus) .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing formyl with acetyl) and compare IC₅₀ values to identify critical functional groups .
Q. What computational approaches predict electronic properties relevant to reactivity?
- Methodological Answer :
- DFT Calculations (e.g., Gaussian 16):
Optimize geometry at B3LYP/6-31G(d) level.
Calculate HOMO-LUMO gaps to assess electrophilicity (narrow gaps suggest high reactivity at the formyl/cyano sites) .
- Molecular docking (AutoDock Vina): Simulate binding to protein targets (e.g., cytochrome P450) to prioritize derivatives for synthesis .
Q. How to address contradictory data between spectroscopic and crystallographic results?
- Methodological Answer :
- Case Example : If NMR suggests planar geometry but X-ray shows puckered pyrrole rings:
Re-examine crystallographic data for disorder or twinning (use PLATON ’s ADDSYM tool) .
Validate via variable-temperature NMR to detect conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
